molecular formula C14H18ClN B13195227 4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane

4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane

Cat. No.: B13195227
M. Wt: 235.75 g/mol
InChI Key: YXOQSTGKKINFHQ-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro ring system. The presence of a chlorophenyl group adds to its chemical diversity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a chlorophenyl-substituted amine with a suitable cyclic ketone can lead to the formation of the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of these methods is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane has found applications in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.

    Medicine: Research has explored its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets. The chlorophenyl group can interact with various enzymes or receptors, leading to biological effects. The spirocyclic structure may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane stands out due to its unique spirocyclic structure combined with a chlorophenyl group. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C14H18ClN

Molecular Weight

235.75 g/mol

IUPAC Name

4-(3-chlorophenyl)-2-azaspiro[4.4]nonane

InChI

InChI=1S/C14H18ClN/c15-12-5-3-4-11(8-12)13-9-16-10-14(13)6-1-2-7-14/h3-5,8,13,16H,1-2,6-7,9-10H2

InChI Key

YXOQSTGKKINFHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNCC2C3=CC(=CC=C3)Cl

Origin of Product

United States

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